![molecular formula C20H19N3O3 B2639584 N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide CAS No. 2034577-36-9](/img/structure/B2639584.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. For example, it might be a derivative of bipyridine .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving specific reactants and conditions . The synthesis of bipyridine derivatives often involves N-alkylation .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray diffraction can reveal the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For example, the reactions of bipyridine derivatives can be studied using techniques like cyclic voltammetry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties can be determined through various laboratory tests .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has led to the development of novel compounds and synthesis routes. For example, a study focused on the synthesis of precursors for imaging agents like 18F-fallypride, showing the utility of related chemical frameworks in the development of diagnostic tools (X. Jing, 2004).
- Another study detailed the tuning of redox and spin state properties of Fe(II) N-heterocyclic complexes, illustrating how modifications in ligand structure can influence the electronic properties of metal complexes, which is crucial for their application in catalysis and material science (T. Ayers et al., 2004).
Biological and Medicinal Applications
- Investigations into the antiproliferative effects of dinuclear gold(III) compounds with bipyridyl ligands against cancer cell lines highlight the potential of these compounds in oncology. Such studies reveal the structure-activity relationships critical for designing more effective chemotherapeutic agents (A. Casini et al., 2006).
- The cytoprotective effects of oxyresveratrol imine derivatives against oxidative stress in neuronal cells point towards potential neuroprotective agents. This underscores the relevance of such compounds in researching treatments for neurodegenerative diseases (J. Hur et al., 2013).
Materials Science and Sensing Applications
- Research on coordination polymers for selective sensing of environmental contaminants showcases the application of bipyridyl derivatives in the development of sensors. Such materials can detect hazardous substances like nitrobenzene and dichromate anions, demonstrating their importance in environmental monitoring and safety (W. Kan & Shi-Zheng Wen, 2017).
Photocatalysis and Energy Conversion
- Studies on catalytic systems, such as those involving bis(3,5-dimethylpyrazol-1-yl)acetate bound to titania and complexed to molybdenum dioxido, reveal the potential of bipyridyl and related compounds in photocatalytic oxidation reactions. This has implications for sustainable chemistry and energy conversion technologies (N. J. Castellanos et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-10-16(11-18(12-17)26-2)20(24)23-13-15-4-3-7-22-19(15)14-5-8-21-9-6-14/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVQMVUNHZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

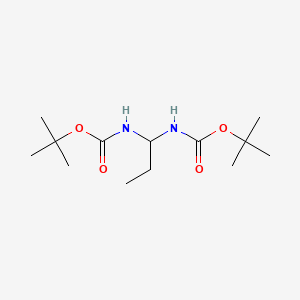
![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)


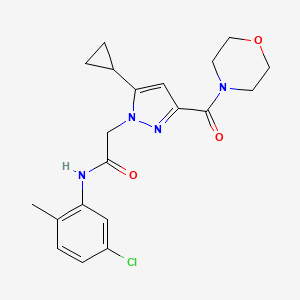
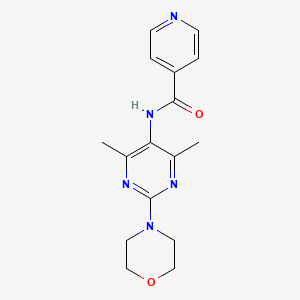
![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)
![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)
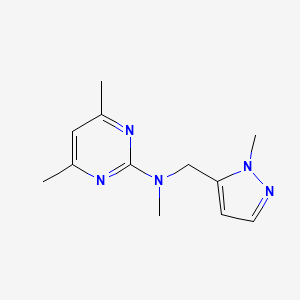
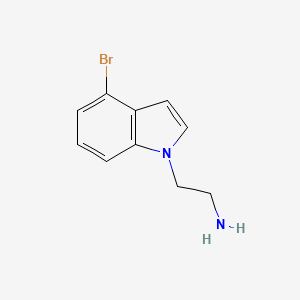
![Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2639522.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)